7-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one
Description
Properties
IUPAC Name |
7-bromo-5-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAWJSZLKXGWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1CCCC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS No. 1336953-53-7) is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
The molecular formula for this compound is with a molecular weight of 225.08 g/mol. The compound features a naphthalene core substituted with a bromine atom and a methoxy group, which may influence its biological activity.
Biological Activity
1. Antitumor Activity
Research has indicated that derivatives of naphthalene compounds exhibit significant antitumor properties. A study explored the effects of various naphthalene derivatives on cancer cell lines, highlighting that modifications at the 5-position (like the methoxy group in our compound) enhance cytotoxicity against specific cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
Another area of research focused on the antimicrobial activity of related compounds. The presence of halogen atoms (like bromine) in the structure has been correlated with increased antimicrobial potency against various bacterial strains. In vitro studies demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .
3. Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated, particularly in models of neurodegenerative diseases. The compound's ability to modulate P-glycoprotein (P-gp) transport activity suggests it may enhance drug delivery across the blood-brain barrier, potentially improving therapeutic outcomes for CNS disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival, contributing to its antitumor effects.
- Modulation of Transport Proteins : By affecting P-gp function, it can alter the pharmacokinetics of co-administered drugs in neurodegenerative contexts.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound | Substituents | Biological Activity |
|---|---|---|
| 7-Bromo-5-methoxy | Br, OCH₃ | High cytotoxicity |
| 5-Methoxy | OCH₃ | Moderate antimicrobial activity |
| 7-Bromo | Br | Low neuroprotective effect |
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the naphthalene structure. Researchers found that introducing different substituents at positions 5 and 7 significantly affected both cytotoxicity and selectivity towards cancer cell lines. The study concluded that further exploration into these structural variations could lead to the development of more effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 7-bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one are influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of Tetralone Derivatives
Key Observations:
Substituent Position and Bioactivity :
- The 7-bromo-5-methoxy derivative’s anti-neuroinflammatory activity is attributed to the methoxy group’s ability to modulate hydrophobic interactions with proteins like NF-κB, while bromine enhances membrane permeability . In contrast, 6-methoxy-2-phenyl analogues exhibit antiviral properties due to the phenyl group’s π-π stacking with viral enzymes .
Halogen Effects :
- Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability improve binding affinity in hydrophobic pockets compared to fluorine, as seen in the superior metabolic stability of 7-bromo-5-(trifluoromethyl) derivatives over fluoro-substituted analogues .
Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 5-nitro derivatives) increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in Michael addition reactions . Methoxy groups (electron-donating) stabilize resonance structures, affecting binding kinetics in enzyme inhibition .
Synthetic Utility :
- The title compound’s methoxy and bromine substituents make it a versatile precursor for synthesizing aryliden-tetralones via Claisen-Schmidt condensation, a method also used for pyrazole- and benzylidene-functionalized derivatives with anticancer activity .
Q & A
Q. What are the recommended synthetic routes for 7-bromo-5-methoxy-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be optimized?
The compound is commonly synthesized via the Claisen-Schmidt condensation reaction. For example, brominated tetralone intermediates (e.g., 7-bromo-3,4-dihydronaphthalen-1(2H)-one) are condensed with substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) in alkaline methanol. Optimization involves adjusting stoichiometry (e.g., 1:1.5 molar ratio of tetralone to aldehyde), reaction temperature (298 K), and monitoring via TLC for completion . Post-synthesis purification employs silica gel column chromatography with solvent gradients (e.g., petroleum ether/ethyl acetate/methanol = 10:10:1) .
Q. How can X-ray crystallography resolve the molecular structure of halogenated tetralones like 7-bromo-5-methoxy derivatives?
Single-crystal X-ray diffraction (SCXRD) is critical. The compound crystallizes in monoclinic space groups (e.g., P2₁/n) with chair conformations in the cyclohexanone ring. Key parameters include measuring bond lengths (e.g., C=C at 1.351 Å) and torsion angles (e.g., C8–C7–C11–C12 = 175.2°) to confirm stereochemistry. Weak intermolecular interactions (C–H···O, C–H···π) stabilize the crystal lattice . Refinement using SHELXL ensures accuracy, with hydrogen atoms placed in idealized positions and thermal parameters adjusted via riding models .
Q. What purification and characterization methods are essential for ensuring compound integrity?
Post-synthesis, column chromatography is standard for isolating pure products. Characterization combines SCXRD for structural confirmation, NMR (¹H/¹³C) for functional group analysis, and LC-MS for molecular weight validation. Melting point determination and FT-IR spectroscopy further verify purity .
Advanced Research Questions
Q. How do bromine and methoxy substituents influence the biological activity of 3,4-dihydronaphthalen-1(2H)-one derivatives?
Bromine enhances metabolic stability and membrane permeability via hydrophobic interactions, while methoxy groups modulate electronic effects and binding affinity to target proteins (e.g., adenosine receptors). Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., Cl, F, CH₃) and testing against biological targets (e.g., anticancer, antifungal assays) . Computational docking studies (e.g., AutoDock Vina) predict binding modes to guide optimization .
Q. What strategies address contradictions in crystallographic data refinement for halogenated tetralones?
Discrepancies in thermal parameters or bond lengths may arise from twinning or weak diffraction. Use SHELXL’s TWIN/BASF commands for twinned data or incorporate restraints for disordered regions. Cross-validate with independent software (e.g., OLEX2) and compare residual factors (R₁, wR₂) to ensure convergence . For weak hydrogen bonds (e.g., C–H···O), refine with higher-resolution data (≤ 0.8 Å) to reduce ambiguity .
Q. How can computational modeling predict the pharmacokinetic properties of 7-bromo-5-methoxy derivatives?
Tools like SwissADME or pkCSM predict logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions. Bromine’s halogen bonding potential is modeled via molecular dynamics (MD) simulations to assess protein-ligand stability. ADMET profiles guide prioritization of analogs with optimal bioavailability and low toxicity .
Q. What experimental designs validate the role of halogen bonding in biological systems?
Crystallize the compound with target proteins (e.g., kinases) to visualize halogen-bonding interactions (C–Br···O/N). Isothermal titration calorimetry (ITC) quantifies binding affinity changes upon bromine substitution. Compare IC₅₀ values of brominated vs. non-halogenated analogs in enzyme inhibition assays .
Methodological Notes
- Synthesis: Prioritize inert atmospheres to prevent oxidation of sensitive intermediates.
- Crystallography: Use low-temperature (100 K) data collection to minimize thermal motion artifacts.
- SAR Studies: Combine in vitro assays with molecular dynamics to correlate structural modifications with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
